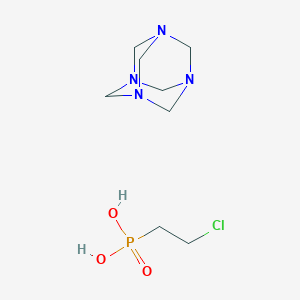
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) is a chemical compound that has been widely studied in scientific research. This compound is also known as a nitrogen mustard derivative, which has been used as an anticancer agent in chemotherapy.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) involves the formation of DNA cross-links. This compound reacts with the DNA of cancer cells, forming cross-links between the strands of DNA. This cross-linking prevents the DNA from replicating, which causes the cancer cells to die.
Biochemical and Physiological Effects:
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) has both biochemical and physiological effects. Biochemically, this compound causes DNA damage and cross-linking, which leads to the death of cancer cells. Physiologically, this compound can cause side effects such as nausea, vomiting, and hair loss.
Advantages and Limitations for Lab Experiments
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) has several advantages and limitations for lab experiments. One advantage is that it is effective against a variety of cancers. Another advantage is that it can be synthesized relatively easily. One limitation is that it can cause side effects in laboratory animals, which can affect the results of experiments.
Future Directions
There are several future directions for research involving phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1). One direction is to investigate the use of this compound in combination with other anticancer agents. Another direction is to study the mechanism of action of this compound in more detail. Additionally, researchers could investigate the use of this compound in targeted drug delivery systems, which could reduce the side effects associated with its use. Finally, researchers could investigate the use of this compound in other areas of medicine, such as the treatment of viral infections.
In conclusion, phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) is a chemical compound that has been widely studied in scientific research. This compound has been used as an anticancer agent in chemotherapy and has been shown to be effective against a variety of cancers. Its mechanism of action involves the formation of DNA cross-links, which prevents the DNA from replicating. While this compound has several advantages and limitations for lab experiments, there are several future directions for research involving this compound, including investigating its use in combination with other anticancer agents and studying its mechanism of action in more detail.
Synthesis Methods
The synthesis of phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) can be achieved by reacting 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane with 2-chloroethylphosphonic acid. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is a white crystalline solid that is soluble in water and methanol.
Scientific Research Applications
Phosphonic acid, (2-chloroethyl)-, compd. with 1,3,5,7-tetraazatricyclo(3.3.1.1(3,7))decane(1:1) has been widely studied in scientific research. This compound has been used as an anticancer agent in chemotherapy. It has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. This compound works by damaging the DNA of cancer cells, which causes them to die.
properties
CAS RN |
134576-33-3 |
|---|---|
Molecular Formula |
C8H18ClN4O3P |
Molecular Weight |
284.68 g/mol |
IUPAC Name |
2-chloroethylphosphonic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C2H6ClO3P/c1-7-2-9-4-8(1)5-10(3-7)6-9;3-1-2-7(4,5)6/h1-6H2;1-2H2,(H2,4,5,6) |
InChI Key |
JOVLMUFEYHPTLF-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1CN(C2)C3.C(CCl)P(=O)(O)O |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(CCl)P(=O)(O)O |
Other CAS RN |
134576-33-3 |
synonyms |
Hexamethylenetetraamine-2-chloroethyl-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




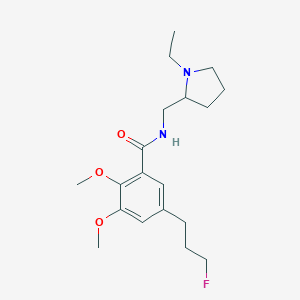
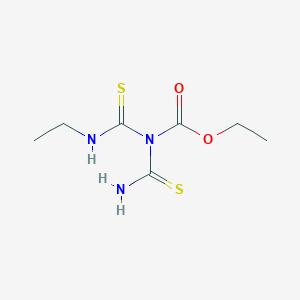
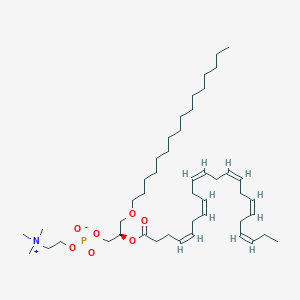
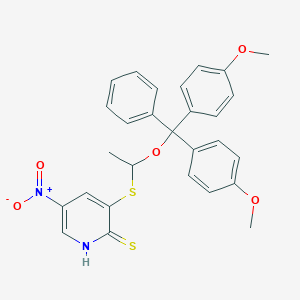

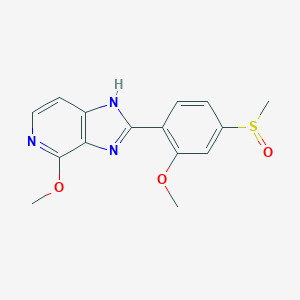
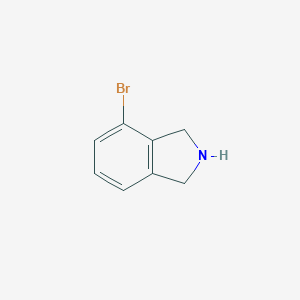

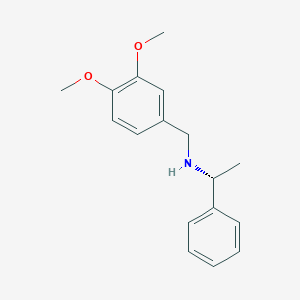
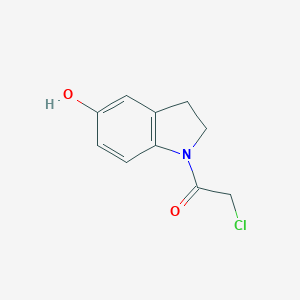
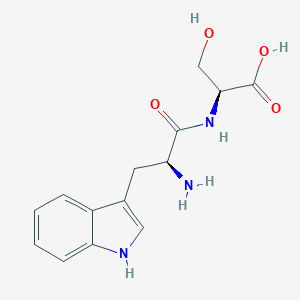

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)